1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group modifications. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, it is studied for its potential effects on cellular processes and enzyme activities. It may act as an inhibitor or activator of specific biochemical pathways.
Medicine
In medicine, 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in treating respiratory diseases.
Uniqueness
1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications may enhance its efficacy, selectivity, and safety profile compared to similar compounds.
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O2/c1-17-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18) |
InChI Key |
GEPVJRFODKTPGC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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